molecular formula C18H33N5O3S B10931721 N-[3-(diethylamino)propyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

N-[3-(diethylamino)propyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B10931721
M. Wt: 399.6 g/mol
InChI Key: DYDKWSZEQQVIQK-UHFFFAOYSA-N
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Description

N~3~-[3-(DIETHYLAMINO)PROPYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a pyrazole moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[3-(DIETHYLAMINO)PROPYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazole Moiety: This step involves the reaction of the piperidine intermediate with a pyrazole derivative under controlled conditions.

    Final Coupling: The final step involves coupling the diethylamino propyl group to the intermediate compound, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~3~-[3-(DIETHYLAMINO)PROPYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~3~-[3-(DIETHYLAMINO)PROPYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biological Research: The compound’s effects on cellular processes and its potential as a biochemical tool are explored.

Mechanism of Action

The mechanism of action of N3-[3-(DIETHYLAMINO)PROPYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1,3-diaminopropane
  • N,N-Dimethyl-1,3-propanediamine
  • Bis(3-dimethylamino-1-propyl)amine

Uniqueness

N~3~-[3-(DIETHYLAMINO)PROPYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is unique due to its combination of a piperidine ring, a pyrazole moiety, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds. For example, the presence of the sulfonyl group enhances its reactivity and potential as a pharmacological agent.

Properties

Molecular Formula

C18H33N5O3S

Molecular Weight

399.6 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C18H33N5O3S/c1-5-22(6-2)11-8-10-19-18(24)16-9-7-12-23(14-16)27(25,26)17-13-20-21(4)15(17)3/h13,16H,5-12,14H2,1-4H3,(H,19,24)

InChI Key

DYDKWSZEQQVIQK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=C(N(N=C2)C)C

Origin of Product

United States

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